molecular formula C6H11N3O B2415962 3-(Azidomethyl)-2-methyloxolane CAS No. 2228591-57-7

3-(Azidomethyl)-2-methyloxolane

Cat. No. B2415962
M. Wt: 141.174
InChI Key: MPBRBICUFPOELN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Sustainable Solvent for Green Extraction

3-(Azidomethyl)-2-methyloxolane (2-MeOx) has been studied as a sustainable, bio-based solvent for the extraction of natural products and food ingredients. Its properties, including solvent power and extraction efficiency, have been compared to hexane, a commonly used petroleum-based solvent. Research suggests 2-MeOx as an environmentally and economically viable alternative for the extraction of lipophilic foodstuffs and natural products (Rapinel et al., 2020).

Food Extraction Solvent Safety Assessment

The safety of 2-methyloxolane as an extraction solvent in various food applications has been assessed. It is intended for use in processes currently employing hexane for oil and protein extraction from plant sources or for extracting food additives. The assessment concluded that 2-methyloxolane is rapidly metabolized with a low bioaccumulation potential and does not pose a concern for genotoxicity (Lambré et al., 2022).

Thermal Decomposition in Copolymers

An experimental study investigated the thermal decomposition of a copolymer of 3,3′-bis(azidomethyl) oxetane/3-azidomethyl-3-methyloxetane (BAMO/AMMO) with and without TiO2. The study focused on the decomposition products, indicating that the addition of TiO2 caused no significant changes in the mole fractions of products, except for an increase in NH3. This suggests its potential application in materials science, particularly in areas requiring heat-resistant properties (Lee & Litzinger, 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(azidomethyl)-2-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-6(2-3-10-5)4-8-9-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBRBICUFPOELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-2-methyloxolane

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